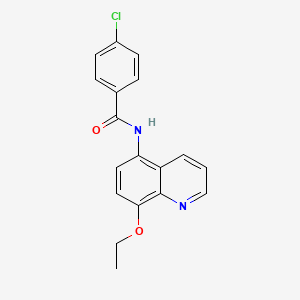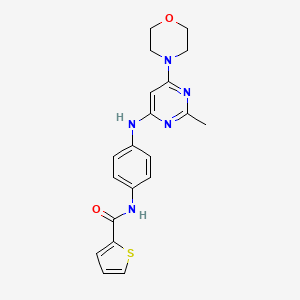![molecular formula C25H23N3OS B14982984 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982984.png)
4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including an amino group, a naphthalene ring, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core
準備方法
The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step typically involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs.
化学反応の分析
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
作用機序
The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar compounds to 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidine derivatives, naphthalene-based compounds, and sulfanyl-substituted molecules. These compounds may share some structural features and chemical properties but can differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its combination of these features, which may confer distinct biological activities and synthetic utility.
特性
分子式 |
C25H23N3OS |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C25H23N3OS/c1-16-12-14-18(15-13-16)28-22-11-5-10-21(22)24(27-25(28)29)30-23(26)20-9-4-7-17-6-2-3-8-19(17)20/h2-4,6-9,12-15,23H,5,10-11,26H2,1H3 |
InChIキー |
VRWDWLGSMZOEHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B14982916.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982918.png)
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14982922.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14982924.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982935.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B14982942.png)

![1-(benzylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B14982951.png)
![10-(3,4-dimethoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14982959.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982965.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)

